molecular formula C13H13NO2S B1391975 Ethyl 5-(6-Methylpyridin-2-yl)thiophene-2-carboxylate CAS No. 1187163-46-7

Ethyl 5-(6-Methylpyridin-2-yl)thiophene-2-carboxylate

Cat. No.: B1391975
CAS No.: 1187163-46-7
M. Wt: 247.31 g/mol
InChI Key: ZUBZCVZVYZDUKO-UHFFFAOYSA-N
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Description

Ethyl 5-(6-Methylpyridin-2-yl)thiophene-2-carboxylate is a chemical compound belonging to the class of thiophene carboxylates. It has gained significant attention in the scientific community due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(6-Methylpyridin-2-yl)thiophene-2-carboxylate typically involves the condensation reaction of 6-methylpyridine-2-carboxylic acid with thiophene-2-carboxylic acid under esterification conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride, followed by the addition of ethanol to form the ethyl ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(6-Methylpyridin-2-yl)thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like sodium halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium halides in polar solvents.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Ethyl 5-(6-Methylpyridin-2-yl)thiophene-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with therapeutic potential.

    Industry: Utilized in the production of organic semiconductors and materials for electronic devices.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(3-Methylpyridin-2-yl)thiophene-2-carboxylate
  • Ethyl 5-(6-Methoxypyridin-2-yl)thiophene-2-carboxylate
  • Ethyl 5-(3-(Dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate .

Uniqueness

Ethyl 5-(6-Methylpyridin-2-yl)thiophene-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing novel therapeutic agents and materials with specialized functions.

Biological Activity

Ethyl 5-(6-Methylpyridin-2-yl)thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features a thiophene ring fused with a pyridine derivative, which contributes to its biological activity. The synthesis typically involves the condensation of 6-methylpyridine-2-carboxylic acid with thiophene-2-carboxylic acid under esterification conditions, often using dehydrating agents like thionyl chloride or phosphorus pentachloride followed by ethanol addition to form the ethyl ester .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an effective antimicrobial agent.

Bacterial Strain MIC (mg/mL)
Escherichia coli0.0048
Bacillus subtilis0.0195
Staphylococcus aureus0.0098
Candida albicans0.039

These results suggest that the compound exhibits strong antibacterial activity, particularly against E. coli and B. subtilis .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Preliminary findings indicate that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways involved in cell proliferation and survival.

Mechanism of Action:

  • Apoptosis Induction: The compound may activate caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest: It can inhibit key proteins involved in cell cycle progression, effectively halting cancer cell division.
  • Inhibition of Angiogenesis: this compound may disrupt the formation of new blood vessels that tumors require for growth .

Case Studies and Research Findings

  • Study on Antimicrobial Activity: A comprehensive evaluation was conducted on various derivatives of thiophene compounds, including this compound, revealing significant antimicrobial effects against multiple pathogens .
  • Anticancer Efficacy Assessment: In vitro studies demonstrated that this compound exhibited cytotoxic effects on breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

Pharmacokinetics and ADME Properties

Currently, detailed pharmacokinetic data for this compound is limited. However, understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for evaluating its therapeutic potential.

Properties

IUPAC Name

ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-3-16-13(15)12-8-7-11(17-12)10-6-4-5-9(2)14-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBZCVZVYZDUKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C2=CC=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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